molecular formula C19H15N B11962286 n-Benzylidene-4-biphenylamine CAS No. 13924-28-2

n-Benzylidene-4-biphenylamine

Cat. No.: B11962286
CAS No.: 13924-28-2
M. Wt: 257.3 g/mol
InChI Key: WXZIDPUAURHXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzylidene-4-biphenylamine: is an organic compound with the molecular formula C19H15N and a molecular weight of 257.338 g/mol It is a Schiff base derived from the condensation of benzaldehyde and 4-biphenylamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzylidene-4-biphenylamine typically involves the condensation reaction between benzaldehyde and 4-biphenylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The mixture is allowed to react for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: n-Benzylidene-4-biphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

n-Benzylidene-4-biphenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Benzylidene-4-biphenylamine involves its interaction with molecular targets through its Schiff base functionality. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. Additionally, its aromatic structure allows it to engage in π-π interactions with other aromatic compounds, influencing its reactivity and biological activity .

Comparison with Similar Compounds

  • n-Benzylidene-4-biphenylamine
  • This compound derivatives
  • This compound analogs

Comparison: this compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its Schiff base functionality and biphenyl structure make it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

13924-28-2

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

1-phenyl-N-(4-phenylphenyl)methanimine

InChI

InChI=1S/C19H15N/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-15H

InChI Key

WXZIDPUAURHXQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.